molecular formula C11H8F2INO2 B597594 Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate CAS No. 1334499-90-9

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate

Cat. No. B597594
CAS RN: 1334499-90-9
M. Wt: 351.091
InChI Key: MYSHVVLTGACSTO-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H8F2INO2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate can be analyzed based on its molecular formula C11H8F2INO2 . The indole molecule has seven positions to accommodate different substitutions, and sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .

Scientific Research Applications

Antiviral Agents

Indole derivatives have been identified as potent antiviral agents. Specifically, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate could be synthesized and tested for antiviral properties, potentially contributing to the development of new antiviral medications.

Anti-inflammatory Applications

The indole nucleus is present in many bioactive compounds with anti-inflammatory properties. Given the biological activity of indole derivatives, Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate may serve as a precursor or active agent in the synthesis of new anti-inflammatory drugs .

Anticancer Research

Indole derivatives are known to play a significant role in cancer treatment. They can act as inhibitors for various cancer cell lines and are involved in the synthesis of compounds with antiproliferative effects against human leukemia cells . Research into Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate could uncover new pathways for cancer therapy.

Antimicrobial Activity

The indole scaffold is associated with antimicrobial activity. This includes potential applications in combating bacterial, fungal, and protozoal infections. Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate could be investigated for its efficacy as an antimicrobial agent .

Enzyme Inhibition

Indole derivatives have been used as inhibitors for various enzymes, such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1 . Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate may have potential as an enzyme inhibitor, which is crucial for understanding disease mechanisms and developing therapeutic agents.

Neuropharmacological Applications

Indoles are integral to neuropharmacology, with applications ranging from neuroprotection to the treatment of neurodegenerative diseases. The pharmacological activity of Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate in this domain could be explored, potentially leading to breakthroughs in neurological treatments .

properties

IUPAC Name

ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2INO2/c1-2-17-11(16)10-8(14)6-3-5(12)4-7(13)9(6)15-10/h3-4,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSHVVLTGACSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721013
Record name Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate

CAS RN

1334499-90-9
Record name Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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